
4-(Benzenesulfonyl)octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)octanal is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octanal chain. This compound is part of the sulfonyl group family, which is known for its diverse applications in organic synthesis and industrial processes. The benzenesulfonyl group is particularly notable for its role in enhancing the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)octanal typically involves the reaction of benzenesulfonyl chloride with octanal. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C8H16O→C6H5SO2C8H15O+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed.
Major Products Formed
Oxidation: 4-(Benzenesulfonyl)octanoic acid.
Reduction: 4-(Benzenesulfonyl)octanol.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)octanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)octanal involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group can also participate in various biochemical reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
4-(Methylsulfonyl)octanal: Similar structure but with a methyl group instead of a benzene ring.
4-(Tosyl)octanal: Contains a toluenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
4-(Benzenesulfonyl)octanal is unique due to the presence of both a benzenesulfonyl group and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Properties
CAS No. |
62692-48-2 |
|---|---|
Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
4-(benzenesulfonyl)octanal |
InChI |
InChI=1S/C14H20O3S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3 |
InChI Key |
BTAKWQOKWJIPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC=O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
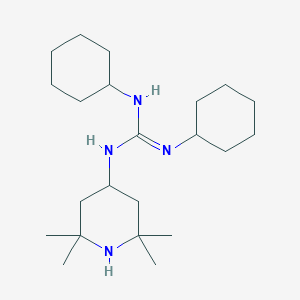
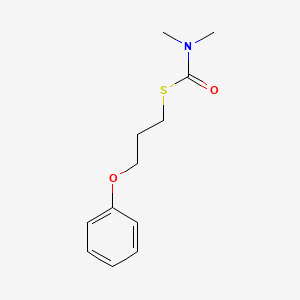
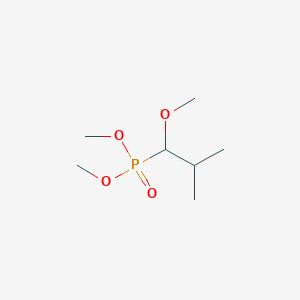


![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
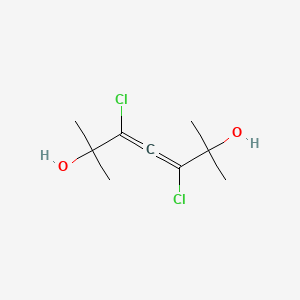
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
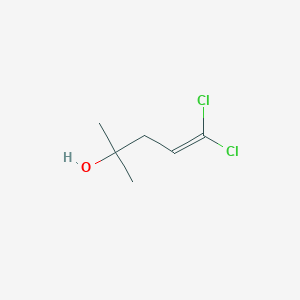

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
